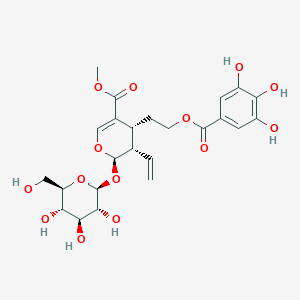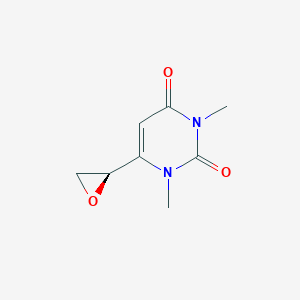
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione, also known as (-)-Carbocyclic 3-deazaadenosine, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a cyclic nucleoside analog that has shown promising results in the treatment of various diseases, including viral infections, cancer, and neurological disorders.
科学的研究の応用
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has shown antiviral activity against various viruses, including HIV, hepatitis B, and herpes simplex virus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
作用機序
The mechanism of action of (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione is not fully understood. However, it is believed to act as a nucleoside analog by inhibiting DNA and RNA synthesis. It may also interfere with viral replication by inhibiting reverse transcriptase and other viral enzymes. Additionally, it may modulate cellular signaling pathways involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. It can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, it can reduce inflammation and oxidative stress, which are implicated in the progression of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione in lab experiments include its potent antiviral, anticancer, and neuroprotective activities. It is also relatively easy to synthesize and has low toxicity. However, its limitations include its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also has limited stability in biological fluids, which can affect its efficacy.
将来の方向性
Future research on (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione should focus on improving its pharmacokinetic properties, such as solubility, stability, and bioavailability. It should also investigate its potential as a combination therapy with other drugs for the treatment of viral infections, cancer, and neurodegenerative diseases. Additionally, it should explore its mechanism of action in more detail to identify new targets for drug development. Finally, it should investigate its toxicity and safety profile in preclinical and clinical studies.
合成法
The synthesis of (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione involves the reaction of 3,4-dihydro-2H-pyran with 3-methyluracil in the presence of a Lewis acid catalyst. The reaction yields a mixture of diastereomers, which can be separated using chromatography. The final product is obtained by hydrogenation of the double bond in the pyran ring.
特性
CAS番号 |
131699-67-7 |
|---|---|
分子式 |
C6H5C(O)C6H3(OC2H5)2 |
分子量 |
182.18 g/mol |
IUPAC名 |
1,3-dimethyl-6-[(2S)-oxiran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O3/c1-9-5(6-4-13-6)3-7(11)10(2)8(9)12/h3,6H,4H2,1-2H3/t6-/m1/s1 |
InChIキー |
KIJLLYVGTQXTKZ-ZCFIWIBFSA-N |
異性体SMILES |
CN1C(=CC(=O)N(C1=O)C)[C@H]2CO2 |
SMILES |
CN1C(=CC(=O)N(C1=O)C)C2CO2 |
正規SMILES |
CN1C(=CC(=O)N(C1=O)C)C2CO2 |
同義語 |
(+)-(S)-1,3-dimethyl-6-oxiranyl-2,4-pyrimidinedione 1,3-dimethyl-6-oxiranyl-2,4-pyrimidinedione 1,3-DOPD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



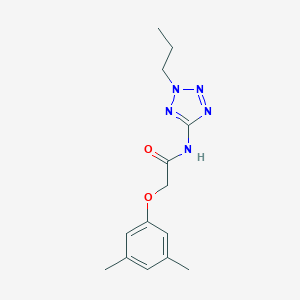
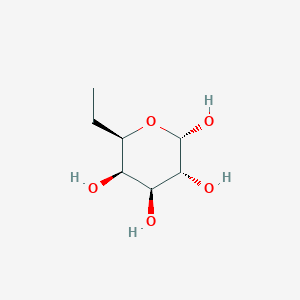
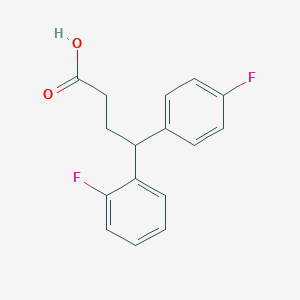
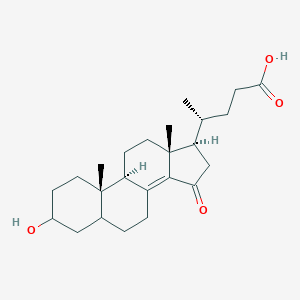
![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
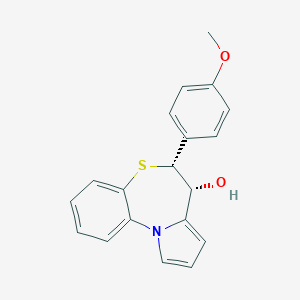
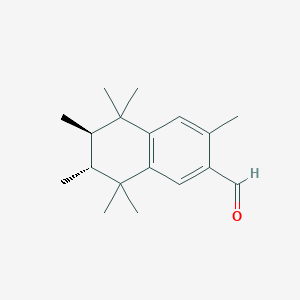
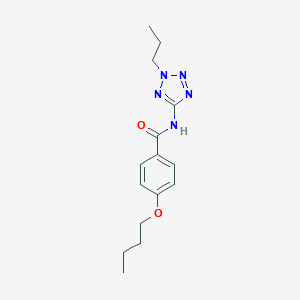
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
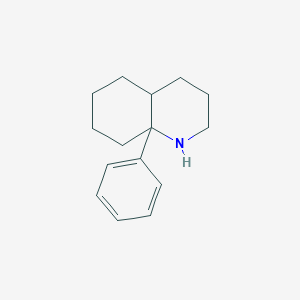
![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
